molecular formula C19H21N5O2 B121866 (S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid CAS No. 676129-92-3

(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid

Cat. No.: B121866
CAS No.: 676129-92-3
M. Wt: 351.4 g/mol
InChI Key: NSXSCTCKWRSTHJ-KRWDZBQOSA-N
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Description

An impurity in the synthesis of Valsartan.

Mechanism of Action

Target of Action

The primary target of Devaleryl Valsartan Impurity is the angiotensin II type 1 (AT 1) receptor . This receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.

Biochemical Pathways

The biochemical pathways affected by Devaleryl Valsartan Impurity are likely to be similar to those affected by valsartan, given their structural similarities. Valsartan is known to block the action of angiotensin II, a hormone that constricts blood vessels and causes blood pressure to rise . By blocking this action, valsartan helps to lower blood pressure and reduce strain on the heart.

Pharmacokinetics

It is known to be a degradation product of valsartan, suggesting that it may share similar absorption, distribution, metabolism, and excretion (adme) properties .

Action Environment

The action of Devaleryl Valsartan Impurity is likely influenced by various environmental factors. For instance, it is known to form under acidic conditions . Other factors, such as temperature and light, could also potentially affect its stability and action.

Properties

IUPAC Name

(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12(2)17(19(25)26)20-11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-21-23-24-22-18/h3-10,12,17,20H,11H2,1-2H3,(H,25,26)(H,21,22,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXSCTCKWRSTHJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid
Reactant of Route 3
(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid
Reactant of Route 4
(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid
Reactant of Route 5
(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid
Reactant of Route 6
(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid

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